molecular formula C7H14ClNO2 B2973868 (3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2187426-41-9

(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2973868
CAS No.: 2187426-41-9
M. Wt: 179.64
InChI Key: ZWHDDJAMXMLBGC-HCSZTWNASA-N
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Description

(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a stereospecific pyrrolidine derivative characterized by two methyl groups at the 3 and 4 positions of the pyrrolidine ring and a carboxylic acid moiety at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The (3S,4S) stereochemistry is critical for its interactions in chiral environments, such as enzyme binding pockets .

Properties

IUPAC Name

(3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-7(5,2)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHDDJAMXMLBGC-HCSZTWNASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@]1(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methylating agents under controlled conditions to introduce the dimethyl groups at the 3 and 4 positions. The carboxylic acid group is then introduced through a series of oxidation and hydrolysis steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of proteins to modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methyl and Ethyl Substituents

(3S,4S)-4-Methylpyrrolidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₆H₁₂ClNO₂
  • Molecular Weight : 165.62 g/mol
  • Key Difference : Lacks the 3-methyl group present in the target compound.
  • Impact : Reduced steric hindrance may alter binding affinity in biological systems .
(3S,4S)-Ethyl 4-Methylpyrrolidine-3-carboxylate Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • Key Difference : Ethyl ester replaces the carboxylic acid group.

Aromatic-Substituted Pyrrolidine Derivatives

(3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • Key Difference : Aryl substitution (3-methoxyphenyl) at position 4.
(3R,4S)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₅H₁₆ClNO₂
  • Molecular Weight : 273.75 g/mol
  • Key Difference : Bulky naphthyl group introduces significant hydrophobicity.
  • Impact : May improve membrane permeability but reduce aqueous solubility .

Heterocyclic and Functionalized Derivatives

(3S,4S)-4-(1-Methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic Acid Dihydrochloride
  • Molecular Formula : C₉H₁₅Cl₂N₃O₂
  • Molecular Weight : 268.14 g/mol
  • Key Difference : Imidazole ring at position 4.
  • Impact : Introduces hydrogen-bonding and metal-coordination capabilities .

Crystallographic and Physicochemical Comparisons

Crystal Packing and Hydrogen Bonding

  • Target Compound: Likely forms a chloride-centered hydrogen-bonding network similar to related pyrrolidine hydrochlorides, as seen in and . Chloride ions act as acceptors, with NH (ammonium) and OH (carboxylic acid) groups as donors .
  • Aromatic Analogues : Bulky substituents (e.g., naphthyl) disrupt dense packing, leading to lower melting points compared to aliphatic derivatives .

Solubility and Stability

  • Hydrochloride Salts: All compared compounds exhibit improved solubility in polar solvents (e.g., methanol, water) due to ionic interactions.
  • Ester vs. Acid : Ethyl esters (e.g., ) are more lipophilic than carboxylic acids, affecting their pharmacokinetic profiles .

Pharmaceutical Relevance

  • Target Compound: Potential intermediate for protease inhibitors or neuromodulators due to its rigid pyrrolidine core.
  • Heterocyclic Derivatives : Imidazole-containing variants () may target enzymes like kinases or GPCRs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic Acid HCl C₆H₁₂ClNO₂ 165.62 3,4-dimethyl High stereochemical purity
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate HCl C₈H₁₆ClNO₂ 193.67 Ethyl ester, 4-methyl Enhanced lipophilicity
(3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid HCl C₁₂H₁₆ClNO₃ 257.71 3-methoxyphenyl Aromatic π-interactions
(3S,4S)-4-(1-Methylimidazol-5-yl)pyrrolidine-3-carboxylic Acid Dihydrochloride C₉H₁₅Cl₂N₃O₂ 268.14 Imidazole Metal-binding capability

Table 2: Crystallographic Parameters (Selected Examples)

Compound Crystal System Space Group Unit Cell Parameters (Å) Hydrogen Bond Network Features
(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic Acid HCl (Inferred) Orthorhombic P2₁2₁2₁ a= ~5.2, b= ~6.7, c= ~46.9 (estimated) Cl⁻ as acceptor; NH/O−H as donors
(3S,4S)-4,5-O-Cyclohexylidene Derivative () Monoclinic P12₁1 a=6.23, b=7.94, c=14.15, β=99.7° Cl⁻ as ternary acceptor; layered H-bonding

Q & A

How can the stereochemical purity of (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride be confirmed in synthetic batches?

Methodological Answer:
Stereochemical purity is critical for pharmacological activity. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) under isocratic conditions (e.g., 80:20 hexane:ethanol with 0.1% TFA) to resolve enantiomers. Confirm retention times against authentic standards. Complementary techniques include 1^1H-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to observe splitting of diastereotopic protons . For absolute configuration, single-crystal X-ray diffraction of a derivative (e.g., esterified form) is definitive .

What strategies mitigate diastereomer formation during the synthesis of (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride?

Methodological Answer:
Diastereomer control requires optimizing reaction conditions:

  • Catalytic asymmetric hydrogenation: Use Ru-BINAP catalysts for enantioselective reduction of precursor enamines .
  • Temperature control: Lower reaction temperatures (<0°C) reduce epimerization at the 3- and 4-positions .
  • Protecting groups: Temporary protection of the carboxylic acid (e.g., as a tert-butyl ester) prevents racemization during alkylation steps . Post-synthesis, monitor diastereomer ratios via 13^{13}C-NMR or LC-MS .

How do researchers resolve discrepancies in reported solubility data for this compound in aqueous buffers?

Methodological Answer:
Solubility variability arises from pH-dependent ionization. Perform systematic studies:

  • pH-solubility profile: Use a shake-flask method across pH 1–7 (adjusted with HCl/NaOH). Quantify solubility via UV spectrophotometry (λ~210 nm) or HPLC .
  • Counterion effects: Compare hydrochloride salt solubility with free base or other salts (e.g., trifluoroacetate) .
  • Temperature dependence: Conduct experiments at 25°C and 37°C to assess thermodynamic parameters .

What advanced analytical techniques characterize the hydrochloride salt’s stability under accelerated degradation conditions?

Methodological Answer:
Stability studies (40°C/75% RH, 1–3 months) should include:

  • Forced degradation: Expose to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products via UPLC-QTOF-MS .
  • Solid-state analysis: Use TGA-DSC to detect hydrate formation or polymorphic transitions. Pair with PXRD to confirm crystallinity changes .
  • NMR stability markers: Track decomposition via 19^{19}F-NMR (if fluorinated analogs exist) or 1^1H-NMR signals for methyl groups .

How is the compound’s bioactivity influenced by stereochemistry at the 3- and 4-positions?

Methodological Answer:

  • In vitro assays: Compare (3S,4S), (3R,4R), and meso isomers in target-specific assays (e.g., enzyme inhibition). Use molecular docking to correlate activity with spatial orientation of methyl groups .
  • Pharmacokinetics: Assess stereoisomer plasma exposure in rodent models via chiral LC-MS/MS. Note differences in AUC and clearance rates .
  • Structure-activity relationship (SAR): Modify substituents (e.g., replace methyl with ethyl) to evaluate steric/electronic effects on potency .

What synthetic routes optimize yield for multi-gram scale production of this compound?

Methodological Answer:

  • Key step optimization: For the cyclization of precursor diamines, use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yield (≥75%) .
  • Workflow efficiency: Employ continuous flow chemistry for acid-catalyzed ester hydrolysis, minimizing intermediate isolation .
  • Purification: Replace column chromatography with crystallization (e.g., ethanol/water) for scalability. Monitor purity via inline PAT tools (e.g., FTIR) .

How do researchers address challenges in quantifying low-concentration impurities in this compound?

Methodological Answer:

  • Sensitivity enhancement: Use UPLC with a charged aerosol detector (CAD) for non-UV-active impurities. Validate linearity (0.1–5 µg/mL) and LOD/LOQ .
  • Impurity identification: Isolate unknowns via preparative HPLC and characterize via HRMS and 2D-NMR (e.g., 1^1H-13^{13}C HSQC) .
  • Method validation: Follow ICH Q2(R1) guidelines for specificity, accuracy (spike recovery 98–102%), and precision (RSD <2%) .

What computational methods predict the hydrochloride salt’s crystallinity and polymorphism?

Methodological Answer:

  • Crystal structure prediction (CSP): Use software (e.g., Mercury, Materials Studio) to model possible polymorphs. Validate with experimental PXRD .
  • Hirshfeld surface analysis: Map intermolecular interactions (e.g., H-bonding between Cl^- and carboxylic OH) to assess packing efficiency .
  • DFT calculations: Compute lattice energies to rank stability of predicted forms. Compare with DSC melting points .

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